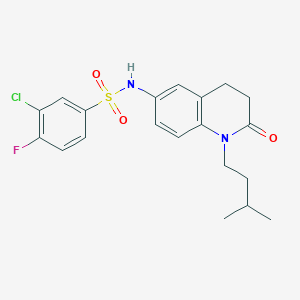

![molecular formula C21H25N3O2S B2520047 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone CAS No. 384368-54-1](/img/structure/B2520047.png)

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone involves multi-step reactions. In one study, the synthesis began with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique to produce 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. The 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives themselves were synthesized by the Vilsmeier-Haack reaction as part of a multi-step process .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analyses, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) were employed to establish the structure of these novel compounds. In another related study, the structure of a novel pyridine derivative was confirmed by ^1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multi-component nature. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved through a one-pot, three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol at room temperature . This indicates a complex reaction pathway that leads to the formation of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone are not detailed in the provided papers, the general properties of similar compounds can be inferred. The antimicrobial activity of the synthesized Schiff bases indicates that these compounds have significant biological relevance. Some derivatives, such as 5a, 5c, 5f, and 5h, exhibited excellent activity compared to other derivatives, suggesting that slight modifications in the molecular structure can lead to significant changes in biological activity . The yield of the synthesized pyridine derivative was reported to be 40%, which provides insight into the efficiency of the synthesis process .

科学的研究の応用

Structural Analysis and Isomorphism

The research into compounds structurally similar to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone highlights the significance of isomorphism and molecular disorder in understanding chemical behavior. Studies have revealed that isomorphous structures exhibit extensive disorder, challenging the automatic detection of isomorphism in data-mining procedures, such as searches in the Cambridge Structural Database. This insight is crucial for the accurate description and analysis of similar complex structures in scientific research (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activities

The exploration of thiophene-based heterocyclic compounds, akin to the subject compound, has shown promising results in the field of enzyme inhibition. These studies have designed and evaluated various derivatives for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The findings provide a foundation for further structural modifications and pharmacological studies related to enzyme inhibitors, contributing significantly to the development of new therapeutic agents (Cetin et al., 2021).

Antimicrobial Activity

Research on compounds structurally related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone also extends into antimicrobial activity. A series of synthesized compounds demonstrated potent antimicrobial effects against a variety of microbial strains, highlighting the potential of these compounds in addressing the growing concern of antimicrobial resistance. Such studies are instrumental in the discovery of novel antimicrobial agents and the advancement of medical science (Kumar et al., 2012).

Corrosion Inhibition

Further applications include the study of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research not only expands the potential industrial applications of these compounds but also contributes to the development of more effective and environmentally friendly corrosion inhibition methods. The study demonstrates the concentration-dependent efficiency of these inhibitors, providing valuable insights into the mechanisms of corrosion prevention (Yadav et al., 2015).

作用機序

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with similar structures can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs work by modulating biochemical pathways involved in disease processes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes and have therapeutic effects .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

特性

IUPAC Name |

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-26-17-9-7-16(8-10-17)19-14-18(20-6-5-13-27-20)22-24(19)21(25)15-23-11-3-2-4-12-23/h5-10,13,19H,2-4,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFCNZQFBKWAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

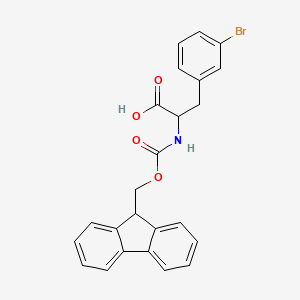

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

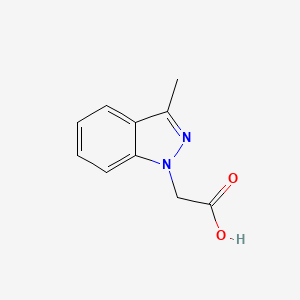

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)

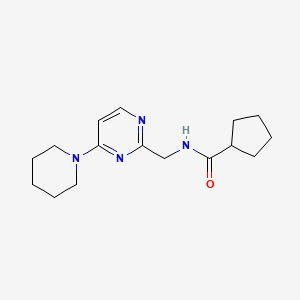

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2519977.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)